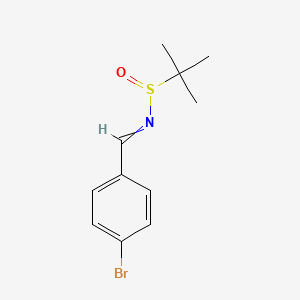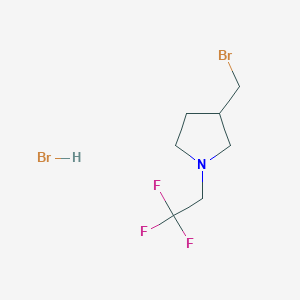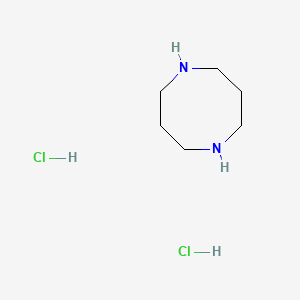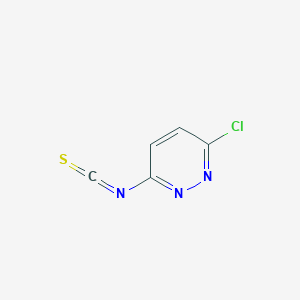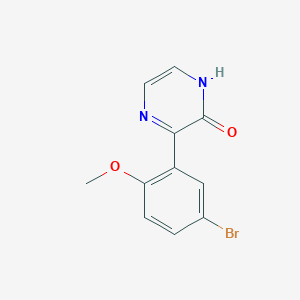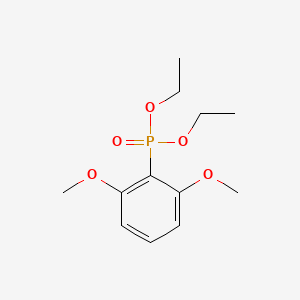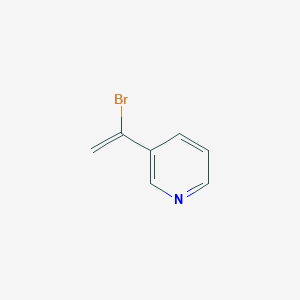
3-(1-Bromovinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromovinyl)pyridine typically involves the bromination of 3-vinylpyridine. One common method is the addition of bromine to 3-vinylpyridine, followed by dehydrobromination using an alcohol solution of alkali . This reaction sequence allows for the preparation of chromatographically pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of magnetically recoverable catalysts has also been explored for the preparation of pyridine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Bromovinyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an alcohol solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 3-(1-alkoxyvinyl)pyridines when using alkoxides.
Oxidation: Various oxidized pyridine derivatives.
Coupling: Biaryl compounds when participating in Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
3-(1-Bromovinyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Bromovinyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromovinyl group can undergo substitution reactions, while the pyridine ring can participate in various coupling reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Bromovinyl)pyridine: Similar structure but with the bromovinyl group at the second position.
2-Ethynylpyridine: Features an ethynyl group instead of a bromovinyl group.
2-(1-Alkoxyvinyl)pyridines: Alkoxyvinyl group instead of bromovinyl.
Uniqueness
3-(1-Bromovinyl)pyridine is unique due to its specific substitution pattern and reactivity
Propiedades
Fórmula molecular |
C7H6BrN |
|---|---|
Peso molecular |
184.03 g/mol |
Nombre IUPAC |
3-(1-bromoethenyl)pyridine |
InChI |
InChI=1S/C7H6BrN/c1-6(8)7-3-2-4-9-5-7/h2-5H,1H2 |
Clave InChI |
DBGMDBGORHRHOY-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CN=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


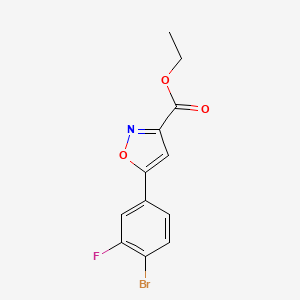
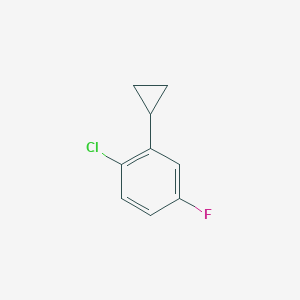
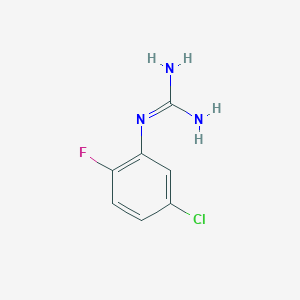
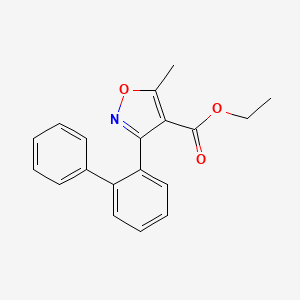
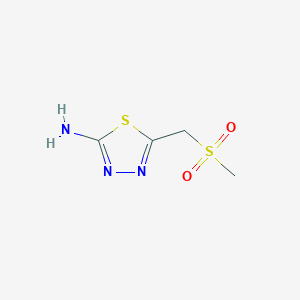
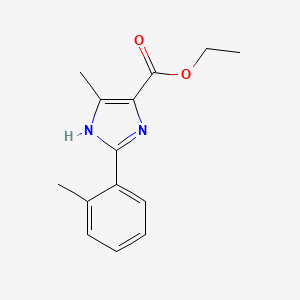
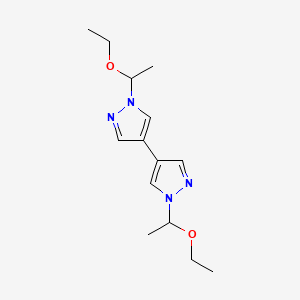
![2-Amino-9-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13697406.png)
